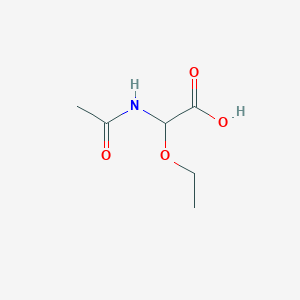
2-Acetamido-2-ethoxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-2-ethoxyacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Peptide Nucleic Acids (PNA) Development
AEEA derivatives are utilized in the synthesis of chemically modified peptide nucleic acids (PNA). These compounds serve as probes for qualitative and quantitative detection of DNA, enhancing the specificity and stability of nucleic acid hybridization assays . The incorporation of AEEA into PNA structures improves their binding affinity and resistance to enzymatic degradation, making them valuable tools in genetic research and diagnostics.
Drug Design and Delivery Systems
The hydrophilic nature of AEEA allows it to be employed in drug design, particularly for creating drug delivery systems. Its derivatives can form stable conjugates with various therapeutic agents, enhancing their solubility and bioavailability. This property is particularly useful in developing formulations for poorly soluble drugs .
Biochemical Applications
Linker in Bioconjugation
AEEA functions as an effective linker in bioconjugation processes. Its structure allows it to facilitate the attachment of biomolecules such as peptides and proteins to surfaces or other molecules, which is crucial in the development of biosensors and diagnostic tools . The ability to modify its functional groups further enhances its versatility in creating tailored bioconjugates for specific applications.
Vaccine Development
In vaccine research, AEEA derivatives have been explored for their potential to improve immunogenic responses. By crosslinking peptides to liposomes, researchers aim to enhance the delivery and efficacy of synthetic peptides used in vaccines against infectious diseases and cancer .
Polymer Science
Synthesis of Designer Resins
AEEA is instrumental in synthesizing polystyrene-polyethylene glycol (PEG)-like resins with excellent swelling characteristics. These resins can be used as solid-phase supports in peptide synthesis, allowing for efficient solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS) processes . The incorporation of AEEA into resin structures enables the production of high-load resins that retain desirable physical properties.
Surface Modification
The compound has also been applied in the modification of polymer surfaces to resist protein adsorption. By incorporating AEEA into polymer matrices, researchers have developed thin films that exhibit reduced adhesion of proteins and bacteria, which is critical for biomedical applications where biocompatibility is essential .
Case Studies and Research Findings
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The acetamido and ethoxy groups undergo hydrolysis under acidic or basic conditions:
Acid-Catalyzed Hydrolysis
-
Outcome : Selective cleavage of acetyl groups yields free amines. For example:
2 Acetamido 2 ethoxyacetic acidH+2 Amino 2 ethoxyacetic acid+Acetic acid
Base-Mediated Hydrolysis
-
Conditions : Sodium carbonate (10% aqueous solution) at 0–25°C .
-
Outcome : Ethoxy groups remain stable, while esters or activated amides hydrolyze to carboxylic acids.
Esterification and Amidation
The carboxylic acid group participates in coupling reactions:
Esterification
-
Example :
2 Acetamido 2 ethoxyacetic acid+R OHHATUR O CO CH2− ethoxyacetamido +H2O
Amide Bond Formation
-
Yield : 47–82% depending on linker length and steric effects .
-
Application : Used to synthesize PROTACs (Proteolysis-Targeting Chimeras) by conjugating target-binding ligands .
Oxidation of Ethoxy Moieties
-
Swern Oxidation : Converts primary alcohols to aldehydes using oxalyl chloride and dimethyl sulfoxide (DMSO) .
-
Limitation : Ethoxy groups are generally oxidation-resistant unless adjacent to reactive sites.
-
Reductive Amination
Salt Formation
The carboxylic acid forms stable salts with inorganic bases:
-
Example :
2 Acetamido 2 ethoxyacetic acid+NaOH→Na+[ OOC CH2 ethoxyacetamido ]+H2O
Stability and Storage
-
Thermal Stability : Melting point 124–128°C; decomposes above 200°C .
-
Storage : Stable at -20°C under inert atmosphere; sensitive to prolonged light exposure .
Key Reactions in Drug Development
Comparative Reactivity
| Functional Group | Reactivity Profile | Preferred Conditions |
|---|---|---|
| Carboxylic acid | Esterification, amidation, salt formation | HATU/DIPEA, EDC/HOBt |
| Acetamido | Hydrolysis to amines | Acidic (e.g., 80% AcOH) |
| Ethoxy | Stable under basic/neutral conditions | Inert atmosphere, low temperature |
Eigenschaften
CAS-Nummer |
136851-02-0 |
|---|---|
Molekularformel |
C6H11NO4 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
2-acetamido-2-ethoxyacetic acid |
InChI |
InChI=1S/C6H11NO4/c1-3-11-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10) |
InChI-Schlüssel |
ATZDILGQMHRNEF-UHFFFAOYSA-N |
SMILES |
CCOC(C(=O)O)NC(=O)C |
Kanonische SMILES |
CCOC(C(=O)O)NC(=O)C |
Synonyme |
Acetic acid, (acetylamino)ethoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















